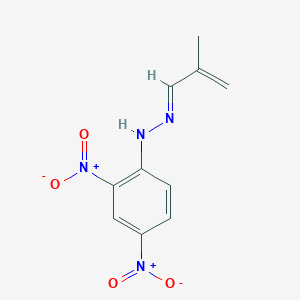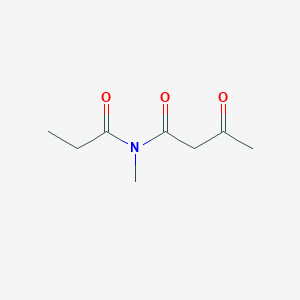
BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- can be achieved through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using whole cells of Rhodotorula glutinis. This reaction occurs at a concentration of 30 g/l and results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .
Industrial Production Methods: Industrial production methods for BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- often involve catalytic systems. These systems may include the use of ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine . These methods aim to achieve high enantiomeric excess and conversion rates, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the bioreduction mentioned earlier, which converts the compound into (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
Common Reagents and Conditions: Common reagents used in the reactions involving BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- include whole cells of Rhodotorula glutinis, ruthenium/chiral ligand complexes, lithium aluminium hydride, and borane/chiral oxazaborolidine . These reactions typically occur under controlled conditions to ensure high selectivity and yield.
Major Products: The major products formed from the reactions of BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- include (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, which is an intermediate in the production of (S)-duloxetine .
Wissenschaftliche Forschungsanwendungen
BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it serves as a precursor for the production of pharmaceuticals such as (S)-duloxetine . Additionally, it has industrial applications in the production of fine chemicals and other specialized products.
Wirkmechanismus
The mechanism of action of BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- involves its interaction with specific molecular targets and pathways. For example, in the bioreduction process, the compound is reduced by whole cells of Rhodotorula glutinis, leading to the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction is highly enantioselective and efficient, making it valuable for the production of chiral intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- include N-methyl-3-oxo-3-(thiophen-2-yl) propanamide and N-methyl-3-oxo-N-phenylbutanamide . These compounds share structural similarities and are used in related applications.
Uniqueness: BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- is unique due to its specific molecular structure and its role as an intermediate in the production of (S)-duloxetine . Its high enantioselectivity and efficiency in bioreduction reactions make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
130935-25-0 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
N-methyl-3-oxo-N-propanoylbutanamide |
InChI |
InChI=1S/C8H13NO3/c1-4-7(11)9(3)8(12)5-6(2)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
MWUNSNUWXUWSFY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C(=O)CC(=O)C |
Kanonische SMILES |
CCC(=O)N(C)C(=O)CC(=O)C |
Synonyme |
Butanamide, N-methyl-3-oxo-N-(1-oxopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



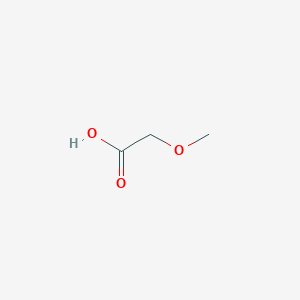
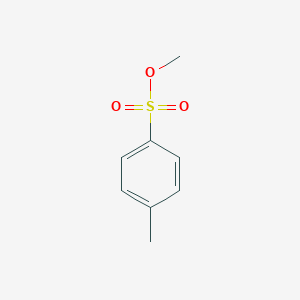
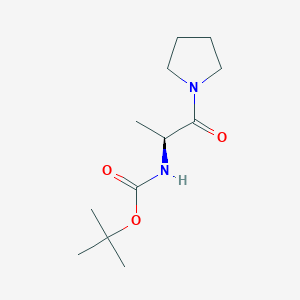
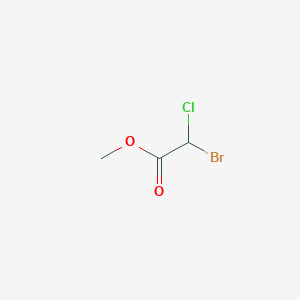
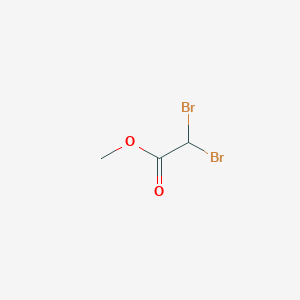
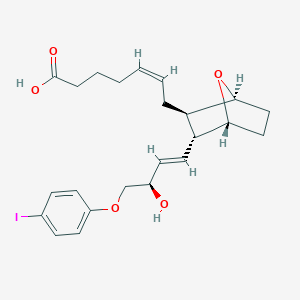

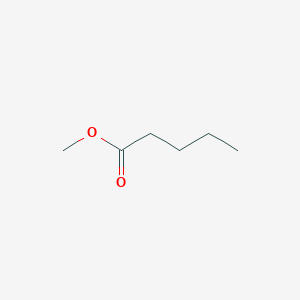
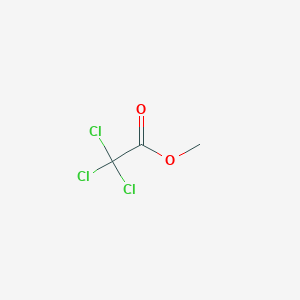

![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)
